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For Researchers, Scientists, and Drug Development Professionals

The enantioselective cyclopropenation of alkynes is a powerful transformation in organic

synthesis, providing access to highly strained and synthetically versatile cyclopropenes.

These three-membered carbocycles are valuable building blocks in the synthesis of complex

molecules, including pharmaceuticals and natural products. The success of this reaction hinges

on the choice of a suitable chiral catalyst that can effectively control the stereochemical

outcome. This guide provides a comparative overview of prominent catalysts employed in this

transformation, supported by experimental data, to aid researchers in selecting the optimal

catalytic system for their specific needs.

Catalyst Performance Comparison
The selection of a catalyst for enantioselective cyclopropenation is often guided by the nature

of the alkyne substrate (terminal vs. internal) and the diazo reagent employed. Below is a

comparison of three leading catalyst systems: a dirhodium complex, a gold complex, and a

cobalt-porphyrin complex, highlighting their performance across various substrates.

Dirhodium(II) Tetrakis((S)-N-
(dodecylbenzenesulfonyl)prolinate) [Rh2(S-DOSP)4]
This dirhodium catalyst has proven to be highly effective for the enantioselective

cyclopropenation of terminal alkynes with aryldiazoacetates.[1][2][3][4][5][6] It is particularly

known for its high enantioselectivity and broad substrate scope.
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Alkyne
Substrate

Diazoacetate Yield (%) ee (%) Reference

Phenylacetylene

Methyl

phenyldiazoacet

ate

62 90 [1][2]

4-

Methylphenylace

tylene

Methyl

phenyldiazoacet

ate

65 91 [2]

4-

Methoxyphenyla

cetylene

Methyl

phenyldiazoacet

ate

71 92 [2]

4-

Chlorophenylace

tylene

Methyl

phenyldiazoacet

ate

58 89 [2]

1-Hexyne

Methyl

phenyldiazoacet

ate

55 85 [2]

(E)-1-Penten-4-

yne

Methyl

phenyldiazoacet

ate

68 93 [2]

Phenylacetylene

Methyl (4-

bromophenyl)dia

zoacetate

60 91 [2]

(S)-xylylBINAP(AuCl)2 / AgSbF6
This gold(I)-based catalytic system is particularly noteworthy for its high efficiency in the

enantioselective cyclopropenation of internal alkynes with aryldiazoacetates.[7]
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Alkyne
Substrate

Diazoacetate Yield (%) ee (%) Reference

1-Phenyl-1-

propyne

Ethyl (4-

nitrophenyl)diazo

acetate

95 96 [7]

1,2-

Diphenylacetylen

e

Ethyl (4-

nitrophenyl)diazo

acetate

88 94 [7]

1-Phenyl-1-

butyne

Ethyl (4-

nitrophenyl)diazo

acetate

92 95 [7]

2-Hexyne

Ethyl (4-

nitrophenyl)diazo

acetate

85 90 [7]

1-(4-

Methoxyphenyl)-

1-propyne

Ethyl (4-

nitrophenyl)diazo

acetate

96 97 [7]

1-(4-

Chlorophenyl)-1-

propyne

Ethyl (4-

nitrophenyl)diazo

acetate

93 95 [7]

Cobalt(II)-Porphyrin Complex [[Co(P2)]]
This D2-symmetric chiral porphyrin cobalt(II) complex has emerged as a highly effective

catalyst for the enantioselective cyclopropenation of terminal alkynes, particularly with

acceptor/acceptor-substituted diazo reagents.[8] It offers high yields and excellent

enantiocontrol for the formation of cyclopropenes with all-carbon quaternary stereocenters.
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Alkyne
Substrate

Diazo Reagent Yield (%) ee (%) Reference

Phenylacetylene

α-Cyano-α-

phenyl-

diazomethane

92 98 [8]

4-Tolylacetylene

α-Cyano-α-

phenyl-

diazomethane

95 99 [8]

4-

Methoxyphenyla

cetylene

α-Cyano-α-

phenyl-

diazomethane

96 99 [8]

4-

Chlorophenylace

tylene

α-Cyano-α-

phenyl-

diazomethane

90 97 [8]

1-Hexyne

α-Cyano-α-

phenyl-

diazomethane

85 95 [8]

3-Phenyl-1-

propyne

α-Cyano-α-

phenyl-

diazomethane

88 96 [8]

Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published

results. Below are generalized protocols for the enantioselective cyclopropenation of alkynes

using the discussed catalysts.

General Procedure for Rh2(S-DOSP)4-Catalyzed
Cyclopropenation of Terminal Alkynes
To a solution of the terminal alkyne (5.0 mmol, 5.0 equiv) and Rh2(S-DOSP)4 (0.01 mmol, 0.01

equiv) in an appropriate solvent (e.g., hexanes, 5 mL) at room temperature is added a solution

of the aryldiazoacetate (1.0 mmol, 1.0 equiv) in the same solvent (5 mL) via syringe pump over
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a period of 4 hours. The reaction mixture is then stirred for an additional hour. The solvent is

removed under reduced pressure, and the residue is purified by column chromatography on

silica gel to afford the desired cyclopropene.[2]

General Procedure for (S)-xylylBINAP(AuCl)2/AgSbF6-
Catalyzed Cyclopropenation of Internal Alkynes
In a nitrogen-filled glovebox, a solution of (S)-xylylBINAP(AuCl)2 (0.025 mmol, 0.05 equiv) and

AgSbF6 (0.05 mmol, 0.1 equiv) in a suitable solvent (e.g., CH2Cl2, 1 mL) is stirred for 10

minutes. The internal alkyne (1.0 mmol, 2.0 equiv) is then added, followed by the dropwise

addition of a solution of the aryldiazoacetate (0.5 mmol, 1.0 equiv) in the same solvent (2 mL)

over 30 minutes. The reaction mixture is stirred at room temperature until the diazo compound

is consumed (monitored by TLC). The mixture is then filtered through a short pad of silica gel,

and the filtrate is concentrated. The residue is purified by column chromatography to yield the

cyclopropene.

General Procedure for [Co(P2)]-Catalyzed
Cyclopropenation of Terminal Alkynes
In a glovebox, the Co(II)-porphyrin catalyst [Co(P2)] (0.01 mmol, 0.01 equiv) is dissolved in a

solvent such as toluene (2 mL). The terminal alkyne (1.2 mmol, 1.2 equiv) is added, followed by

a solution of the acceptor/acceptor-substituted diazo reagent (1.0 mmol, 1.0 equiv) in the same

solvent (3 mL) added dropwise over 1 hour at room temperature. The reaction is stirred until

complete consumption of the diazo compound. The solvent is then evaporated, and the product

is isolated by flash column chromatography.[8]

Experimental Workflow
The general workflow for the enantioselective cyclopropenation of alkynes is a multi-step

process that requires careful execution to achieve optimal results. The following diagram

illustrates the key stages of this process.
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Caption: General experimental workflow for enantioselective cyclopropenation of alkynes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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